(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that is often used in synthetic chemistry. This compound is known for its role in various chemical reactions, particularly in the formation of peptide bonds and other bioorthogonal reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps. One common method includes the protection of amino acids followed by esterification. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate involves its ability to form stable covalent bonds with various functional groups. This compound can react with amines to form amide bonds, which are crucial in peptide synthesis. The molecular targets and pathways involved include the activation of carboxyl groups and the stabilization of transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) esters: These compounds share similar reactivity and are used in peptide synthesis.
Benzyl chloroformate: Another compound used for the protection of amino groups in organic synthesis.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific structure, which allows for selective reactions and high stability under various conditions. This makes it particularly valuable in complex synthetic pathways and industrial applications.
Properties
Molecular Formula |
C19H24N2O7 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-12-14(17(24)28-21-15(22)9-10-16(21)23)20-18(25)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25) |
InChI Key |
HSJCWCOSSJNXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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